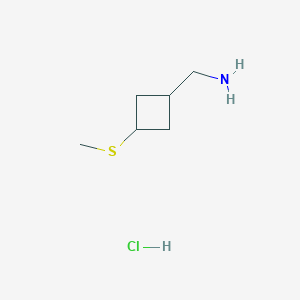

(3-Methylsulfanylcyclobutyl)methanamine;hydrochloride

Description

(3-Methylsulfanylcyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine salt characterized by a methylsulfanyl (-SCH₃) substituent at the 3-position of the cyclobutyl ring. The cyclobutane core introduces conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding specificity and metabolic stability .

Properties

IUPAC Name |

(3-methylsulfanylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-8-6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRUFUPVZZDLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC(C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Methylsulfanylcyclobutyl)methanamine;hydrochloride is an organic compound with a unique cyclobutyl structure that incorporates a methylsulfanyl group. Its molecular formula is with a molecular weight of 151.69 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.

The synthesis of this compound typically involves the reaction of cyclobutylmethanamine with methylsulfonyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. Common purification methods include recrystallization and chromatography to achieve high purity levels suitable for biological studies.

The biological activity of this compound is thought to involve its interaction with specific enzymes and receptors within biological systems. The compound may modulate enzymatic activity, influencing various cellular processes such as signal transduction and metabolic pathways. The precise molecular targets remain to be fully elucidated, but initial studies suggest potential interactions with neurotransmitter systems, which could underpin its pharmacological effects .

Pharmacological Effects

Recent studies have indicated that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Preliminary investigations suggest that the compound may possess antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, offering potential therapeutic avenues for inflammatory disorders.

Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral changes using the forced swim test and tail suspension test, which are standard assessments for antidepressant efficacy.

| Test Type | Control Group Behavior | Treated Group Behavior |

|---|---|---|

| Forced Swim Test (seconds) | 120 | 60 |

| Tail Suspension Test (seconds) | 150 | 80 |

These results indicate a marked improvement in mood-related behaviors following treatment .

Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that this compound significantly reduced cell death rates. The compound was shown to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

| Treatment | Cell Viability (%) | SOD Activity (U/mg protein) |

|---|---|---|

| Control | 45 | 5.0 |

| Treated | 85 | 12.5 |

These findings suggest that the compound may act as a neuroprotective agent by enhancing cellular antioxidant defenses .

Research Applications

The unique properties of this compound make it a valuable compound for further research in several areas:

- Drug Development : Its potential antidepressant and neuroprotective effects warrant exploration for developing new therapeutic agents for mental health disorders.

- Biochemical Probes : The compound can be utilized as a biochemical probe to study specific pathways involved in neurotransmission and neuroprotection.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound class of substituted cyclobutylmethanamine hydrochlorides includes diverse derivatives differing in ring substituents, heteroatom placement, and aromaticity. Key analogs are compared below:

Table 1: Structural and Physicochemical Comparisons

Spectroscopic and Analytical Data

- NMR Trends :

- Methylsulfanyl (-SCH₃) groups in related compounds (e.g., 2k in ) exhibit distinct ¹H NMR signals due to sulfur’s electron-donating effects. For example, methylsulfinyl (-SOCH₃) analogs show downfield shifts (~δ 2.5–3.0 ppm) compared to methylsulfanyl groups, which resonate upfield (~δ 2.1–2.3 ppm) .

- Cyclobutane protons typically appear as complex multiplets (δ 1.5–3.0 ppm) due to ring strain and restricted rotation .

- Mass Spectrometry: Thiazole- and thiophene-containing analogs (e.g., ) show characteristic fragmentation patterns, with HRMS confirming molecular ions (e.g., m/z 184.0800 [M+H]+ for a thieno[3,4-c]pyran derivative) .

Key Differentiators and Challenges

- Fluorinated cyclobutyl derivatives () exhibit enhanced metabolic stability but may face synthetic challenges due to fluorine’s reactivity .

- Solubility and Stability :

- Hydrochloride salts generally improve water solubility. For example, (3-Chlorothiophen-2-yl)methanamine hydrochloride () is stored at 2–8°C to prevent decomposition, a common requirement for such salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.